

Application Notes and Protocols: BODIPY FL VH032 in Competitive Binding Assays

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Compound of Interest

Compound Name: BODIPY FL VH032

Cat. No.: B15554767

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These application notes provide detailed protocols for utilizing **BODIPY FL VH032**, a high-affinity fluorescent probe for the von Hippel-Lindau (VHL) E3 ligase, in competitive binding assays. This probe is an invaluable tool for the discovery and characterization of VHL ligands, which are crucial for modulating the hypoxia-inducible factor-1 α (HIF-1 α) signaling pathway and for the development of proteolysis-targeting chimeras (PROTACs).

BODIPY FL VH032 is a fluorescently labeled version of the VHL ligand VH032.^{[1][2]} Its high affinity for VHL, with a dissociation constant (K_d) of 3.01 nM, makes it an excellent probe for sensitive and robust binding assays.^{[1][2][3][4][5][6][7]} The probe has an excitation maximum at approximately 504 nm and an emission maximum at around 520 nm.^{[1][2]}

Overview of Competitive Binding Assays

Competitive binding assays with **BODIPY FL VH032** are used to determine the binding affinity of unlabeled test compounds (ligands) to the VHL protein complex. The principle relies on the displacement of the fluorescent probe from the VHL binding site by a competing ligand. This displacement results in a measurable change in a fluorescence-based signal, such as fluorescence polarization (FP) or time-resolved fluorescence resonance energy transfer (TR-FRET).

Fluorescence Polarization (FP) Assay

In an FP assay, the binding of the small, fluorescently labeled **BODIPY FL VH032** to the much larger VHL protein complex results in a slower rotation and, consequently, a higher fluorescence polarization value. When a competing ligand displaces the probe, the free probe tumbles more rapidly, leading to a decrease in the FP signal. This change in polarization is proportional to the amount of displaced probe and can be used to determine the binding affinity of the test compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

The TR-FRET assay involves a donor fluorophore (e.g., terbium) and an acceptor fluorophore (BODIPY FL on the VH032 probe). When **BODIPY FL VH032** is bound to a terbium-labeled VHL protein complex, the donor and acceptor are in close proximity, allowing for energy transfer and a resulting FRET signal.^[3] Competing ligands that displace **BODIPY FL VH032** disrupt this proximity, leading to a decrease in the TR-FRET signal.^{[3][4]} This assay format is known for its sensitivity and resistance to interference.^{[3][4][6][8]}

Quantitative Data Summary

The following tables summarize the binding affinities and inhibitory activities of various ligands determined using **BODIPY FL VH032**-based competitive binding assays.

Table 1: Binding Affinity of **BODIPY FL VH032** to VCB Complex

Assay Type	Kd Value (nM)
TR-FRET	3.01 ^{[3][4][6]}
Fluorescence Polarization (FP)	100.8 ^[4]

Table 2: Inhibitory Activity of VHL Ligands in Competitive Binding Assays

Compound	Assay Type	IC50 (nM)	Ki (nM)
VH032 (1)	FP	352.2[4]	142.1[4]
VH298 (2)	TR-FRET	-	18.9[3][4]
VH298 (2)	FP	288.2[4]	110.4[3][4]
MZ1 (3)	FP	226.2[4]	79.7[4]
VH032 phenol (9)	FP	212.5[4]	77.9[4]
VH032-PEG4-amine (10)	FP	430.8[4]	181.0[4]
BOC-VH032 (8)	FP	16,300[4]	8,000[4]

Note: The VCB complex consists of VHL, elongin C, and elongin B.

Experimental Protocols

General Recommendations

- Reagents: Use high-purity reagents and solvents. **BODIPY FL VH032** is soluble in DMSO.
- Plate Reader: A microplate reader capable of measuring fluorescence polarization or TR-FRET is required.
- Controls: Include negative controls (e.g., DMSO vehicle) and positive controls (e.g., a known VHL inhibitor like VH298) in each experiment.[3][9]

Protocol for Fluorescence Polarization (FP) Competitive Binding Assay

This protocol is adapted from established methods.[3][9]

Materials:

- **BODIPY FL VH032**
- Purified VCB (VHL/Elongin B/Elongin C) protein complex

- Assay Buffer (e.g., VHL Assay Buffer)
- Test compounds (VHL ligands)
- Positive control (e.g., VH298)
- DMSO
- 384-well, low-volume, black, round-bottom plates

Procedure:

- Prepare Reagents:
 - Prepare a stock solution of **BODIPY FL VH032** in DMSO.
 - Prepare serial dilutions of test compounds and the positive control in DMSO.
 - Prepare working solutions of **BODIPY FL VH032** (e.g., 20 nM) and VCB complex (e.g., 200 nM) in Assay Buffer. Final concentrations in the assay will be 10 nM and 100 nM, respectively.
- Assay Plate Setup:
 - Add 2.5 µL of the serially diluted test compounds or controls to the wells of the 384-well plate.
 - Add 2.5 µL of DMSO to the "no inhibitor" control wells.
 - Add 5 µL of the VCB protein complex working solution to all wells except the "no protein" control wells. Add 5 µL of Assay Buffer to the "no protein" wells.
 - Add 5 µL of the **BODIPY FL VH032** working solution to all wells.
- Incubation:
 - Seal the plate and incubate for 90 minutes at room temperature, protected from light.[3]
- Measurement:

- Measure the fluorescence polarization on a suitable plate reader with excitation at ~485 nm and emission at ~520 nm.
- Data Analysis:
 - Calculate the change in millipolarization (mP) units.
 - Plot the mP values against the log concentration of the test compound.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
 - Calculate the Ki value using the Cheng-Prusoff equation, taking into account the concentration and Kd of the fluorescent probe.

Protocol for Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay

This protocol is based on published methodologies.[\[3\]](#)

Materials:

- **BODIPY FL VH032**
- GST-tagged VCB (GST-VCB) protein complex
- Terbium-labeled anti-GST antibody (Tb-anti-GST)
- Assay Buffer
- Test compounds
- Positive control (e.g., VH298)
- DMSO
- 384-well, low-volume, black plates

Procedure:

- Prepare Reagents:
 - Prepare stock solutions of **BODIPY FL VH032**, test compounds, and positive control in DMSO.
 - Prepare working solutions of **BODIPY FL VH032** (e.g., 8 nM), GST-VCB (e.g., 4 nM), and Tb-anti-GST (e.g., 4 nM) in Assay Buffer. Final concentrations will be 4 nM, 2 nM, and 2 nM, respectively.
- Assay Plate Setup:
 - Add test compounds and controls to the wells.
 - Add the GST-VCB and Tb-anti-GST antibody mixture to the wells.
 - Add the **BODIPY FL VH032** solution to initiate the binding reaction.
- Incubation:
 - Incubate the plate for 90 minutes at room temperature, protected from light. The TR-FRET signal is reported to be stable for 90-300 minutes.^{[1][2]}
- Measurement:
 - Measure the TR-FRET signal using a plate reader with excitation at ~340 nm and emission at 520 nm (for BODIPY FL) and a reference emission.
- Data Analysis:
 - Calculate the TR-FRET ratio.
 - Plot the ratio against the log concentration of the test compound.
 - Determine the IC₅₀ value from the dose-response curve.
 - Calculate the K_i value using the appropriate binding competition model.

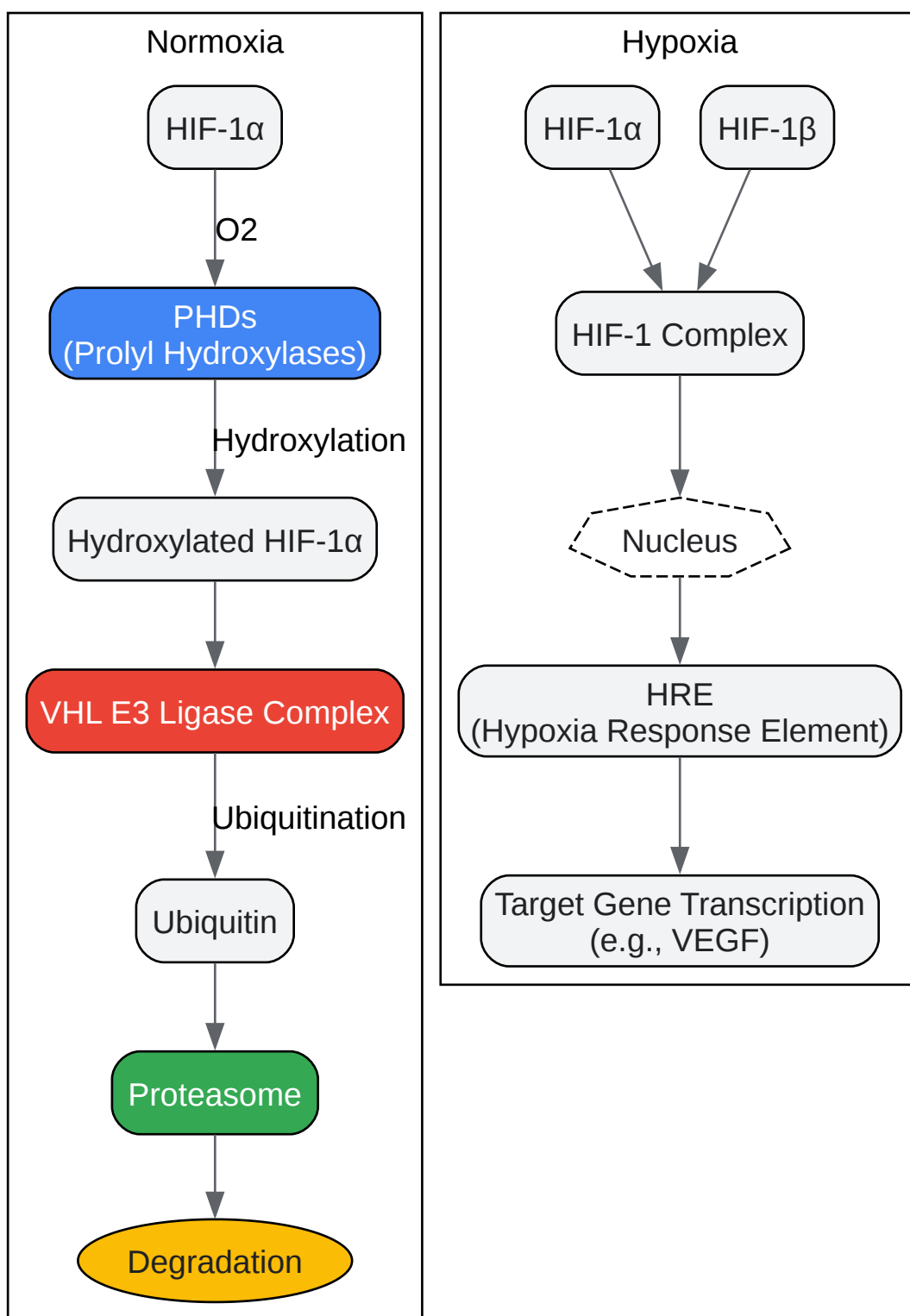
Signaling Pathways and Experimental Workflows

HIF-1 α Signaling Pathway and VHL-Mediated Degradation

Under normal oxygen conditions (normoxia), the HIF-1 α subunit is hydroxylated on specific proline residues by prolyl hydroxylases (PHDs).^{[10][11]} This hydroxylation allows the von Hippel-Lindau protein (VHL), as part of the VCB-Cul2 E3 ubiquitin ligase complex, to recognize and bind to HIF-1 α .^[10] This binding leads to the ubiquitination and subsequent proteasomal degradation of HIF-1 α , keeping its levels low.^{[11][12][13]}

Under hypoxic conditions, PHDs are inactive, and HIF-1 α is not hydroxylated. This prevents VHL from binding, allowing HIF-1 α to stabilize, translocate to the nucleus, and dimerize with HIF-1 β .^{[11][12]} The HIF-1 complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of genes involved in angiogenesis, glucose metabolism, and cell survival, such as vascular endothelial growth factor (VEGF).^{[10][12][14]}

VH032 and its derivatives act as inhibitors of the VHL/HIF-1 α interaction, which can be explored for therapeutic applications.^{[5][15]}

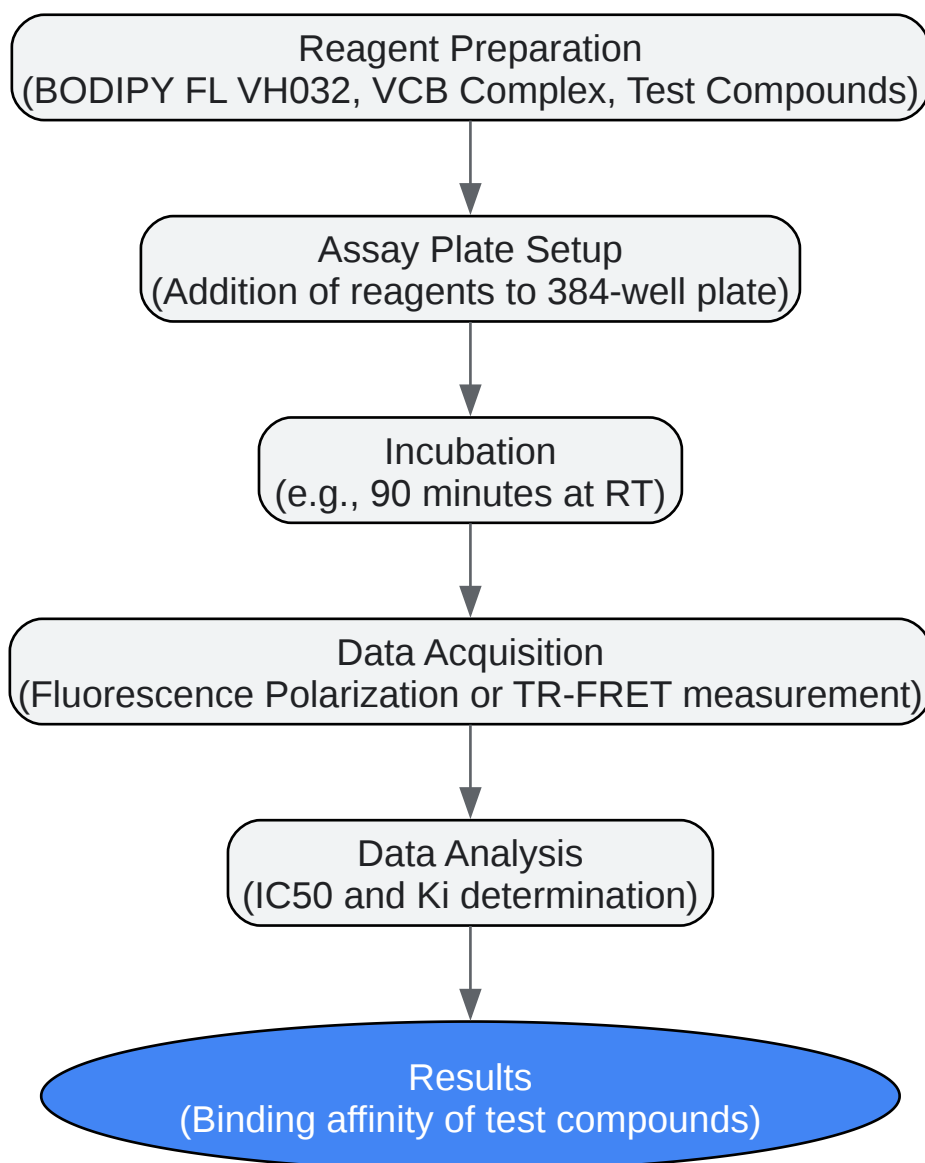


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Caption: HIF-1α signaling pathway under normoxic and hypoxic conditions.

Experimental Workflow for Competitive Binding Assay

The general workflow for performing a competitive binding assay using **BODIPY FL VH032** involves reagent preparation, execution of the assay in a multi-well plate format, data acquisition with a plate reader, and subsequent data analysis to determine the binding affinity of test compounds.

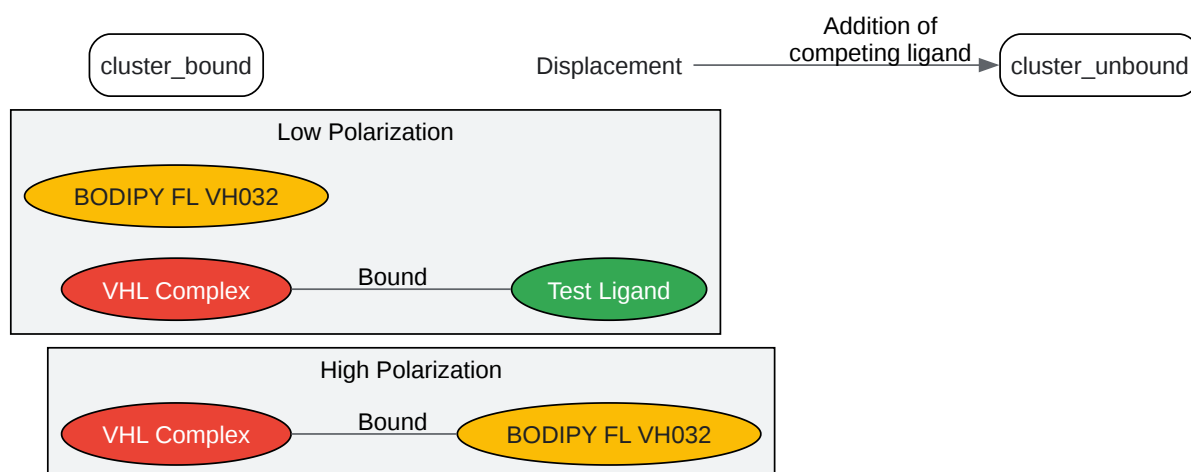


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Caption: General experimental workflow for a competitive binding assay.

Principle of Fluorescence Polarization Competitive Binding Assay

This diagram illustrates the core principle of the FP-based competitive binding assay.



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Caption: Principle of the FP competitive binding assay.

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